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Compound of Interest

Compound Name:
(S)-1-(5-Fluoro-2-

iodophenyl)ethan-1-ol

Cat. No.: B2816262 Get Quote

An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Fluoro-2-
iodophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the essential physical

properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a critical chiral intermediate in the

synthesis of advanced pharmaceutical agents such as the ALK/ROS1 inhibitor, Lorlatinib.[1]

Intended for researchers, scientists, and drug development professionals, this document

moves beyond a simple datasheet to offer a deeper understanding of the compound's

characteristics. It details not only the known physicochemical data but also presents

authoritative, field-proven protocols for the experimental determination of these properties,

ensuring scientific integrity and enabling robust characterization in a research and development

setting.

Introduction and Significance
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a chiral secondary alcohol whose stereochemical

purity is paramount for its successful application in asymmetric synthesis. As a key building

block for Lorlatinib, an inhibitor of enzymes implicated in cancer development, the precise

characterization of its physical and chemical properties is a non-negotiable aspect of quality

control and process development in the pharmaceutical industry.[1] This guide elucidates these

properties, grounding them in the context of their practical determination and relevance.
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Physicochemical Identity
A clear definition of the molecule's fundamental properties is the foundation of all further

characterization.

Caption: Chemical structure of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol.

Table 1: Core Physicochemical Identifiers

Property Value Source

IUPAC Name
(1S)-1-(5-fluoro-2-
iodophenyl)ethanol

PubChem[2]

CAS Number 1454847-96-1 ChemicalBook[1]

Molecular Formula C₈H₈FIO PubChem[2]

Molecular Weight 266.05 g/mol PubChem[2]

Computed XLogP3 2.2 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Physical State and Thermal Properties
The physical state of a compound provides immediate insight into its handling and purification

characteristics.

Observed Physical State
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol has been described both as a colorless oil following

purification by column chromatography and as white crystals upon subsequent recrystallization

from heptanes.[1] This duality is common for moderately sized organic molecules. The oily

state likely represents the supercooled liquid or a less pure amorphous form, while the

crystalline state, achieved through a thermodynamically controlled process like recrystallization,

represents the more stable, ordered solid lattice. For drug development, achieving a stable

crystalline form is often crucial for consistent handling, stability, and purity. The corresponding
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(R)-enantiomer is ambiguously listed as a "Solid or liquid," further highlighting the compound's

proximity to ambient temperature in its phase transition.[3]

Melting Point
A specific melting point for this compound is not widely reported in the public domain. However,

its ability to form crystals indicates a melting point above typical room temperature.

Expert Insight: The melting point is one of the most critical and accessible indicators of purity

for a crystalline solid.[4] A sharp melting range (typically < 2°C) suggests high purity, whereas a

broad and depressed melting range indicates the presence of impurities.[4][5]

Authoritative Protocol: Melting Point Determination
(Capillary Method)
This protocol is aligned with United States Pharmacopeia (USP) guidelines for Class Ia

apparatus.[6]

Objective: To determine the melting range of a crystalline sample to assess its purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered by gently

crushing it with a spatula.

Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal

diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of

the tube on a hard surface.

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Rapid Heating: Set the apparatus to rapidly heat to a temperature approximately 5-10°C

below the expected melting point.

Ramped Heating: Once the set temperature is reached, reduce the heating rate to a

controlled 1°C per minute.[6][7] This slow ramp is critical for thermal equilibrium and accurate
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observation.

Observation & Recording:

Onset Point (T₁): Record the temperature at which the substance first shows signs of

melting, such as collapsing or the appearance of liquid.[6]

Clear Point (T₂): Record the temperature at which the sample becomes a completely clear

liquid.

Reporting: The melting point is reported as the range T₁ to T₂. For a highly pure substance,

this range should be narrow.

Chiroptical Properties: Optical Rotation
For a chiral molecule, optical activity is its defining physical property, confirming the presence

of a non-racemic mixture of enantiomers.[8] The specific rotation is a standardized measure of

this activity.

While an experimental value for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is not publicly

available, its "(S)" designation implies it is one of two enantiomers, each of which will rotate

plane-polarized light in equal but opposite directions.[9]

Authoritative Protocol: Measurement of Specific
Rotation
Objective: To determine the specific rotation [α] of the chiral alcohol, which quantifies its optical

activity under standard conditions.

Methodology:

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and

dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent

(e.g., methanol or chloroform). The concentration (c), in g/mL, is a critical parameter.

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero

point.
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Sample Measurement:

Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with

the prepared solution, ensuring no air bubbles are present.

Place the cell in the polarimeter and measure the observed rotation (α) at a specified

temperature (T), usually 20°C or 25°C, and at a specific wavelength (λ), typically the

sodium D-line (589 nm).

Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c)

Reporting: Report the specific rotation with all parameters, e.g., [α]D²⁰ = -X.X (c 1.0, CHCl₃).

The sign (+ for dextrorotatory, - for levorotatory) is the key identifier.

Solubility Profile
Understanding the solubility of a pharmaceutical intermediate is crucial for designing

purification processes (crystallization, chromatography) and for predicting its behavior in

subsequent reaction steps.[10]

Qualitative Assessment
The purification procedure provides valuable qualitative data:

Soluble in: Mixtures of ethyl acetate and cyclohexane (used for column chromatography).[1]

Sparingly Soluble/Insoluble in: Heptanes (used as an anti-solvent for recrystallization).[1]

This suggests the compound is of intermediate polarity. The precursor ketone is described as

"slightly soluble in water".[11][12]

Authoritative Protocol: Equilibrium Solubility
Assessment
This protocol is based on the "shake-flask" method endorsed by the World Health Organization

(WHO) for Biopharmaceutics Classification System (BCS) studies.[13][14]

Objective: To quantify the equilibrium solubility of the compound in various pharmaceutically

relevant solvents.
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Methodology:

System Preparation: For each solvent to be tested (e.g., pH 1.2 buffer, pH 6.8 buffer,

methanol, acetone, heptane), add an excess amount of the solid compound to a known

volume of the solvent in a sealed vial.

Expert Insight: "Excess" is critical to ensure a saturated solution is formed, with

undissolved solid remaining at equilibrium.[15]

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry,

37°C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) until the

concentration of the solute in the solution reaches a constant value.

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved

solid from the saturated supernatant.

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable

mobile phase and analyze the concentration using a validated analytical method, such as

HPLC-UV.

Reporting: Report the solubility in units of mg/mL or g/L for each solvent at the specified

temperature.

Spectroscopic and Chromatographic Profile
Analytical techniques provide the definitive "fingerprint" of the molecule, confirming its

structure, purity, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR (400 MHz, CDCl₃):[1]

δ 7.73 (dd, 1H): Aromatic proton, likely ortho to the iodine atom.

δ 7.32 (dd, 1H): Aromatic proton.
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δ 6.74 (ddd, 1H): Aromatic proton, likely coupled to both fluorine and other protons.

δ 4.99 - 5.04 (m, 1H): The methine proton (CH-OH) at the chiral center.

δ 2.01 (d, 1H): The hydroxyl proton (-OH), which appears as a doublet due to coupling with

the methine proton.

δ 1.44 (d, 3H): The methyl protons (-CH₃), which appear as a doublet due to coupling with

the methine proton.

Chromatographic Purity and Enantiomeric Excess
Chromatography is essential for separating the target compound from impurities and for

resolving its enantiomers.

Expert Insight: For a chiral intermediate, confirming high enantiomeric excess (e.e.) is as

important as confirming chemical purity. Chiral gas chromatography (GC) or high-performance

liquid chromatography (HPLC) are the gold-standard methods for this determination.[16][17]

The choice between GC and HPLC depends on the volatility and thermal stability of the

compound.

Chiral Purity Analysis Workflow

Chiral GC Method

Data Analysis

Prepare Racemic Standard
(e.g., via NaBH4 reduction of precursor ketone)

Inject Samples

Prepare (S)-Enantiomer Sample
Column: CP-Chirasil-Dex CB

(Cyclodextrin-based CSP) Racemic Chromatogram:
Two well-resolved peaks
(Peak 1 = R, Peak 2 = S)

Sample Chromatogram:
Major peak at Rt of S-enantiomer

Minor peak (if any) at Rt of R-enantiomer
Parameters:

- Carrier Gas: H₂ or He
- Temp Program: Optimized Ramp
- Injector/Detector Temp: ~250°C

Calculate Enantiomeric Excess (e.e.):
% e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
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Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral GC Analysis: A reported method successfully resolved the enantiomers using a CP-

Chirasil-Dex CB column, which is a cyclodextrin-based chiral stationary phase (CSP).[1]

Retention Time (minor enantiomer): 17.7 minutes

Retention Time (major enantiomer): 19.4 minutes

Result: A high enantiomeric excess of 96% e.e. was determined.[1]

Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity and purity of the compound.

While specific safety data for the (S)-enantiomer is not available, data from the corresponding

(R)-enantiomer and the ketone precursor provide a reliable basis for handling procedures.[3]

[18]

Hazard Statements (Inferred):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[19]

Storage Conditions: Store in a tightly sealed container in a dry, dark place. For long-term

stability, refrigeration at 2-8°C is recommended.[3]

Conclusion
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a well-defined chiral intermediate whose physical

properties are consistent with a moderately polar, crystalline organic solid. Its identity is
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unequivocally confirmed by NMR spectroscopy, while its critical stereochemical purity is

quantifiable by chiral gas chromatography. This guide has provided not only the known physical

data but also the authoritative experimental frameworks required to verify these properties. For

professionals in drug development, the application of these robust protocols is fundamental to

ensuring the quality, consistency, and ultimate success of synthesizing complex, life-saving

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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